28-Deacetylbelamcandal

Description

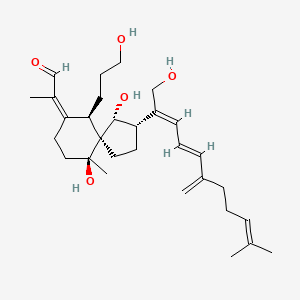

Structure

2D Structure

3D Structure

Properties

CAS No. |

138521-96-7 |

|---|---|

Molecular Formula |

C30H46O5 |

Molecular Weight |

486.7 g/mol |

IUPAC Name |

(2Z)-2-[(3S,4R,5S,6R,10S)-4,10-dihydroxy-3-[(2E,4E)-1-hydroxy-10-methyl-6-methylideneundeca-2,4,9-trien-2-yl]-6-(3-hydroxypropyl)-10-methylspiro[4.5]decan-7-ylidene]propanal |

InChI |

InChI=1S/C30H46O5/c1-21(2)9-6-10-22(3)11-7-12-24(20-33)26-15-17-30(28(26)34)27(13-8-18-31)25(23(4)19-32)14-16-29(30,5)35/h7,9,11-12,19,26-28,31,33-35H,3,6,8,10,13-18,20H2,1-2,4-5H3/b11-7+,24-12-,25-23-/t26-,27+,28+,29-,30-/m0/s1 |

InChI Key |

XVFORSWJIMCHND-ADWNQYOQSA-N |

SMILES |

CC(=CCCC(=C)C=CC=C(CO)C1CCC2(C1O)C(C(=C(C)C=O)CCC2(C)O)CCCO)C |

Isomeric SMILES |

CC(=CCCC(=C)/C=C/C=C(/CO)\[C@@H]1CC[C@@]2([C@@H]1O)[C@@H](/C(=C(/C)\C=O)/CC[C@]2(C)O)CCCO)C |

Canonical SMILES |

CC(=CCCC(=C)C=CC=C(CO)C1CCC2(C1O)C(C(=C(C)C=O)CCC2(C)O)CCCO)C |

Synonyms |

28-deacetylbelamcandal |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of 28 Deacetylbelamcandal

Natural Sources of 28-Deacetylbelamcandal

This compound has been identified and isolated from the underground storage organs, specifically the rhizomes, of at least two species in the Iridaceae family.

The rhizomes of Iris tectorum, commonly known as the roof iris, are a confirmed natural source of this compound. acs.orgacs.orgresearchgate.netwikipedia.org Scientific investigations have successfully isolated this spiroiridal-type triterpenoid (B12794562) from this plant material. acs.orgacs.orgnih.gov The presence of this compound, along with other iridal-type triterpenoids, is a characteristic feature of plants within the Iris genus. acs.org

This compound has also been isolated from the rhizomes of Belamcanda chinensis (syn. Iris domestica), also known as blackberry lily. acs.orgresearchgate.net This plant is a well-documented source of various iridal-type triterpenoids, with this compound being among the compounds identified. acs.orgresearchgate.net Research confirms that this compound is a known constituent of Belamcanda chinensis. acs.org

Extraction Techniques for Triterpenoid Isolation

The initial step in obtaining this compound from its natural sources involves extraction using organic solvents to separate the compound from the solid plant matrix.

A common procedure begins with the extraction of dried rhizomes of Iris tectorum using methanol (B129727) at room temperature. acs.org The resulting methanolic extract is then typically suspended in water and partitioned with chloroform (B151607). acs.org This process yields a chloroform-soluble fraction that contains this compound and other non-polar to moderately polar compounds. acs.orgresearchgate.net Partitioning of a methanolic extract between water and chloroform is a documented method for the initial separation of iridals from I. tectorum. researchgate.net

Chromatographic Separation Strategies

Following initial solvent extraction, further purification is required to isolate this compound from the complex mixture of compounds present in the crude extract.

Silica (B1680970) gel column chromatography is a fundamental technique employed in the purification of this compound. acs.orgresearchgate.net The chloroform extract, containing the target compound, is subjected to chromatography over a silica gel column. acs.org A gradient of solvents, such as chloroform, ethyl acetate (B1210297), and methanol, is used to elute different fractions from the column. acs.org This method separates compounds based on their polarity, allowing for the isolation of fractions enriched with this compound. acs.orgresearchgate.net Further purification steps, often involving reversed-phase chromatography, are then used to obtain the pure compound. acs.org

Reversed-Phase Chromatographic Methods

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a critical technique for the purification of iridal-type triterpenoids from plant extracts. In this method, a non-polar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column.

In the context of isolating compounds from Belamcanda chinensis, reversed-phase chromatography is frequently employed in the later stages of purification. For instance, after initial fractionation, subfractions are often subjected to chromatography on an RP-18 column. biomedpharmajournal.org Gradient elution is a common practice, where the composition of the mobile phase is gradually changed to effectively separate compounds with different polarities. A typical mobile phase for separating compounds from Belamcanda chinensis involves a gradient of methanol and water. biomedpharmajournal.org This allows for the fine separation needed to isolate specific compounds from a complex mixture.

Bioassay-guided fractionation often leads to an ethyl acetate-soluble fraction which shows potent biological activity. This fraction is then subjected to repeated column chromatography, including reversed-phase columns, to isolate the active constituents. jst.go.jp

Table 1: Example of Reversed-Phase Chromatography Conditions for Compounds from Belamcanda chinensis

| Parameter | Description |

|---|---|

| Stationary Phase | RP-18 |

| Mobile Phase | Stepwise gradient of Methanol (MeOH) and Water (H₂O) |

| Example Gradient | From 1:2 (MeOH:H₂O) to 100% MeOH |

Source: Adapted from research on Belamcanda chinensis phytochemicals. biomedpharmajournal.org

Application of Other Advanced Chromatographic Techniques (e.g., Sephadex LH-20, Preparative HPLC)

The isolation of this compound and its chemical relatives relies on a combination of advanced chromatographic methods, with Sephadex LH-20 and preparative HPLC being indispensable for obtaining the pure compound.

Sephadex LH-20 Chromatography: This technique, a form of size-exclusion chromatography, is widely used for separating natural products. fishersci.atnih.gov Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel that separates molecules based on their size when used with organic solvents. fishersci.atsigmaaldrich.com In the purification scheme for compounds from Belamcanda chinensis, Sephadex LH-20 column chromatography is a common intermediate step. researchgate.netbiomedpharmajournal.org Fractions obtained from initial separations (e.g., on silica or MCI gel) are often passed through a Sephadex LH-20 column using a solvent like methanol as the eluent. biomedpharmajournal.org This step is effective for removing pigments and other classes of compounds, thereby enriching the iridal-type triterpenoids before final purification. biomedpharmajournal.orgnih.gov

Preparative and Semi-Preparative HPLC: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used to purify compounds on a larger scale than analytical HPLC. gilson.comwarwick.ac.uk It is frequently the final step in the isolation of natural products, including those from Belamcanda chinensis. researchgate.netjst.go.jp After partial purification by other methods, semi-preparative HPLC is employed to achieve high purity (>92%) for the isolated compounds. mdpi.comnih.gov This method uses columns with a larger diameter than analytical columns to handle greater sample loads. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the specific ratio and flow rate optimized for the separation of the target compounds. mdpi.com

Table 2: Typical Advanced Chromatographic Methods in Iridal (B600493) Isolation

| Technique | Stationary Phase/Resin | Typical Eluent/Mobile Phase | Purpose in Workflow |

|---|---|---|---|

| Sephadex LH-20 | Sephadex LH-20 | Methanol | Intermediate fractionation and purification biomedpharmajournal.org |

| Semi-Preparative HPLC | C18 | Acetonitrile/Water gradient | Final purification of isolated compounds mdpi.com |

Source: Based on described isolation protocols for compounds from Belamcanda chinensis. biomedpharmajournal.orgmdpi.com

Purification and Sample Preparation for Downstream Analysis

The successful analysis of this compound requires meticulous sample preparation to extract and concentrate the compound from its plant matrix and remove interfering substances.

The general procedure begins with the collection and processing of the plant material, typically the rhizomes of Belamcanda chinensis. biomedpharmajournal.org The fresh plant parts are dried, often in an air dryer at a controlled temperature (e.g., 50 °C), and then ground into a fine powder to increase the surface area for extraction. scielo.br

Extraction and Fractionation: The powdered material is extracted with a suitable organic solvent. Hot methanol, 70% ethanol, or acetone (B3395972) are commonly used for this purpose. biomedpharmajournal.orgjst.go.jpmdpi.comnih.gov The resulting crude extract is a complex mixture containing numerous phytochemicals. To simplify this mixture, a liquid-liquid partitioning process is performed. The crude extract is typically suspended in water and then sequentially partitioned with a series of immiscible solvents of increasing polarity. biomedpharmajournal.org A common sequence includes:

n-hexane: To remove highly non-polar compounds like fats and waxes.

Ethyl Acetate (EtOAc): This fraction often contains the moderately polar iridal-type triterpenoids, including this compound. jst.go.jp

n-Butanol (n-BuOH): To extract more polar compounds.

The ethyl acetate fraction, which is often identified through bioassays as containing the active compounds, is concentrated and carried forward for further purification. jst.go.jp

Chromatographic Purification for Analysis: The concentrated, active fraction undergoes several rounds of chromatography to isolate the pure compound for downstream analysis (such as NMR and MS for structure elucidation). A typical sequence involves:

Initial Column Chromatography: The fraction is first separated on a column of silica gel or MCI gel, eluting with a solvent gradient (e.g., methanol/water). jst.go.jpmdpi.com

Intermediate Purification: Fractions from the initial column are further purified using Sephadex LH-20 chromatography. biomedpharmajournal.org

Final Purification: The final step to obtain the pure compound for analysis is preparative or semi-preparative reversed-phase HPLC. jst.go.jpmdpi.com

This systematic process of extraction, partitioning, and multi-step chromatography is essential to yield this compound of sufficient purity for detailed structural and biological characterization.

The Structural Elucidation and Characterization of this compound

The rigorous identification of natural products is a cornerstone of phytochemical research. The process relies on a suite of analytical techniques that, when used in concert, provide a detailed and unambiguous picture of a molecule's constitution and stereochemistry. In the case of this compound, a complex triterpenoid isolated from the rhizomes of Iris tectorum, a multi-faceted spectroscopic approach was essential for its structural determination.

Structural Elucidation and Characterization Methodologies

Stereochemical Assignments and Conformational Analysis

The definitive assignment of stereochemistry for this compound, a spiroiridal triterpenoid, is accomplished primarily through advanced Nuclear Magnetic Resonance (NMR) spectroscopy. While a crystal structure for this specific compound is not publicly documented, the methodologies applied to its close structural analogs, particularly its parent compound Belamcandal and other spiroiridals, provide a clear framework for its structural elucidation. rsc.orgresearchgate.net

Two-dimensional NMR techniques are paramount in this process. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental. columbia.edu These experiments detect through-space interactions between protons, allowing for the determination of their relative proximity, which is essential for defining the molecule's stereochemical configuration. rsc.org

For spiroiridal compounds featuring the characteristic spiro[4.5]decane core, the relative configuration is pieced together by identifying key NOE/ROE correlations. For instance, in analogous spiroiridal structures, ROESY correlations observed between protons on the spirocyclic unit, such as H-13/H-26, H-13/H-28, and H-26/H-28, are critical evidence that these protons reside on the same face of the ring system. rsc.org Further correlations, like those between H-6 and H-13, help to establish the orientation of substituents on the cyclohexane (B81311) ring, such as determining whether a group is in an axial or equatorial position. rsc.org The analysis of vicinal coupling constants (J-values) from ¹H NMR spectra complements this data, providing information on the dihedral angles between adjacent protons and further constraining the conformational possibilities of the ring systems. rsc.org

The conformation of the flexible homofarnesyl side chain is also assessed using these techniques. The geometry of the double bonds within this chain is typically assigned based on the presence or absence of specific NOE correlations. rsc.org Due to the inherent flexibility of the molecule, particularly the side chain, this compound likely exists as an equilibrium of multiple conformers in solution. The observed NMR data represent a time-average of these conformations, with the most stable, lowest-energy conformations dominating.

Comparative Structural Analysis with Related Iridal-Type Triterpenoids

Iridal-type triterpenoids are a diverse family of natural products derived from the cyclization of squalene (B77637). rsc.org They are broadly classified based on their core carbon skeleton into monocyclic, bicyclic, and spiroiridal structures. rsc.org this compound belongs to the spiroiridal class, which is characterized by a spiro[4.5]decane ring system. researchgate.netrsc.org A comparative analysis with other iridals highlights the structural nuances that define this compound.

Comparison with Belamcandal: this compound is most closely related to Belamcandal, from which it is derived. The only structural difference is the absence of an acetyl group at the C-28 position. Belamcandal is formally known as 28-acetoxy-14,15-dihydro-26-hydroxy-19-methylidenespiroirida-15,17-dienal. researchgate.net The deacetylation to form this compound exposes a primary alcohol at C-28. This seemingly minor modification can significantly impact the molecule's polarity and its interaction with biological targets. rsc.org

Comparison with Bicyclic Iridals (e.g., Belamcanolide A): In contrast to the spirocyclic structure of this compound, other iridals possess different core skeletons. Belamcanolide A, for example, is a bicyclic iridal lactone. rsc.org Instead of the spiro-fused rings, it features a 5/6-fused bicyclic system and incorporates a lactone (cyclic ester) ring, which represents a significant departure from the α,β-unsaturated aldehyde common to many iridals. rsc.orgrsc.org This highlights the biosynthetic plasticity within the iridal family, leading to fundamentally different ring topologies.

Comparison with other Spiroiridals (e.g., Iridotectoral A): Even within the spiroiridal subclass, significant variation exists. Iridotectoral A shares the spiro[4.5]decane core with this compound but exhibits different functionality. A key feature of Iridotectoral A is the formation of a spiro furan (B31954) ring, resulting from the intramolecular attack of the C-13 hydroxyl group onto a C-26 aldehyde group in the side chain. rsc.orgmendelu.cz This creates an additional heterocyclic ring and a more rigid structure compared to the open-chain homofarnesyl side chain found in this compound.

The following table provides a summary of these structural comparisons:

| Compound Name | Iridal Skeleton Type | Key Structural Features | Molecular Formula |

|---|---|---|---|

| This compound | Spiroiridal (spiro[4.5]decane) | α,β-Unsaturated aldehyde; C-28 primary alcohol; Open homofarnesyl side chain. | C₃₀H₄₆O₄ |

| Belamcandal | Spiroiridal (spiro[4.5]decane) | α,β-Unsaturated aldehyde; C-28 acetyl group; Open homofarnesyl side chain. | C₃₂H₄₈O₅ |

| Belamcanolide A | Bicyclic Iridal (5/6-fused) | Contains a bicyclic core and a furanone (lactone) ring; Lacks the typical α,β-unsaturated aldehyde. | C₃₀H₄₄O₅ |

| Iridotectoral A | Spiroiridal (spiro[4.5]decane) | Features an additional spiro furan ring formed from the side chain (C-13 to C-26 cyclization). | C₃₀H₄₆O₅ |

Chemical Synthesis Strategies and Methodologies

Rationale for Total Synthesis of 28-Deacetylbelamcandal

The impetus for the total synthesis of this compound stems from its intriguing molecular structure and the opportunity it provides for the advancement of synthetic chemistry.

Complex Molecular Architecture with Multiple Stereocenters

This compound possesses a formidable molecular architecture characterized by a spiro[4.5]decane framework. jst.go.jp This core structure is adorned with five contiguous stereogenic centers and a tetrasubstituted olefin, making its stereocontrolled synthesis a considerable undertaking. The precise arrangement of these stereocenters is crucial for the molecule's biological activity, demanding a high degree of stereoselectivity in any synthetic route. The successful synthesis, therefore, serves as a testament to the power and precision of modern synthetic methods.

Exploration of Novel Synthetic Methodologies

The structural complexity of this compound has spurred the exploration and development of novel synthetic strategies. jst.go.jp Researchers have utilized its synthesis as a platform to test the limits of existing reactions and to innovate new transformations. Key among these are methods for the construction of the spirocyclic system and the stereoselective installation of the tetrasubstituted double bond. The challenges posed by this target molecule have led to creative solutions and the refinement of powerful synthetic tools, including the intramolecular Heck reaction and various sigmatropic rearrangements. jst.go.jporganic-chemistry.org

Key Synthetic Approaches and Reaction Sequences

Several key synthetic strategies have been pivotal in the efforts to synthesize this compound. These approaches focus on the efficient assembly of the core structure and the precise control of stereochemistry.

Construction of the Spiro[4.5]decane Framework

A central challenge in the synthesis of this compound is the construction of its spiro[4.5]decane core. jst.go.jp This structural motif, where two rings share a single carbon atom, requires a carefully planned synthetic sequence. One successful strategy involves a Claisen rearrangement of an alkenyl dihydropyran system to forge the highly functionalized spirocyclic framework. jst.go.jpresearchgate.net This approach allows for the efficient assembly of the core structure with a high degree of control over the relative stereochemistry of the newly formed stereocenters. Alternative methods for constructing spiro[4.5]decane systems have also been explored, often involving ring-closing metathesis or dearomatization spirocyclization reactions. niscpr.res.inresearchgate.net

Application of Claisen Rearrangement in Spiro Compound Synthesis

The Claisen rearrangement, a powerful researchgate.netresearchgate.net-sigmatropic rearrangement, has proven to be a cornerstone in the synthesis of this compound. jst.go.jpresearchgate.net Specifically, the rearrangement of a 2-(alkenyl)dihydropyran precursor has been effectively utilized to construct the functionalized spiro[4.5]decane skeleton. researchgate.net This key step leverages the predictable stereochemical outcome of the concerted, chair-like transition state of the Claisen rearrangement to establish multiple stereocenters in a single transformation. numberanalytics.com The development of this methodology highlights the versatility of the Claisen rearrangement in the synthesis of complex cyclic systems. grafiati.com

| Reaction | Key Feature | Application in Synthesis |

| Claisen Rearrangement | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Construction of the spiro[4.5]decane framework. jst.go.jpresearchgate.net |

| Intramolecular Heck Reaction | Palladium-catalyzed cyclization | Stereoselective formation of the tetrasubstituted olefin. jst.go.jp |

Stereoselective Olefin Formation (e.g., Intramolecular Heck Reaction)

The synthesis of the tetrasubstituted olefin within the side chain of this compound presents another significant stereochemical hurdle. A notable strategy to address this challenge is the use of an intramolecular Heck reaction. jst.go.jp This palladium-catalyzed cyclization allows for the stereoselective formation of the carbon-carbon double bond. jst.go.jpuwindsor.ca The success of this reaction is often dependent on the choice of ligands and reaction conditions to control the regioselectivity and stereoselectivity of the olefin insertion and subsequent elimination steps. organic-chemistry.orgchim.it This approach showcases the power of transition metal catalysis in forging complex structural features with high fidelity.

Oxidation Reactions (e.g., Rubottom Oxidation)

The introduction of an α-hydroxy ketone moiety, a common feature in many bioactive natural products, is a critical step in the potential synthesis of this compound and related iridals. The Rubottom oxidation is a well-established and powerful method for the α-hydroxylation of ketones and aldehydes via their silyl (B83357) enol ether derivatives. alfa-chemistry.comthermofisher.com

This reaction typically involves the epoxidation of a silyl enol ether with a peroxyacid, such as meta-chloroperbenzoic acid (m-CPBA). alfa-chemistry.com The resulting siloxy oxirane intermediate is unstable and undergoes a spontaneous, acid-catalyzed ring-opening followed by a 1,4-silyl migration (a Brook rearrangement) to yield an α-siloxy carbonyl compound. wikipedia.org Subsequent hydrolysis with an acid, base, or fluoride (B91410) source furnishes the desired α-hydroxy carbonyl product in high yield. alfa-chemistry.com The versatility of the Rubottom oxidation makes it a highly relevant strategy for installing the necessary hydroxyl group on the carbocyclic framework during the synthesis of this compound. thermofisher.com

| Component | Description | Example |

|---|---|---|

| Substrate | A silyl enol ether, which can be prepared from the corresponding ketone or aldehyde. | Cyclic or acyclic silyl enol ethers. alfa-chemistry.com |

| Oxidizing Agent | A peroxyacid is used to form an epoxide across the enol double bond. | meta-chloroperbenzoic acid (m-CPBA). thermofisher.com |

| Key Intermediate | A siloxy oxirane is formed, which then rearranges. | Epoxide intermediate. wikipedia.org |

| Core Mechanism | Epoxidation followed by a Brook rearrangement (1,4-silyl migration). | Formation of an oxocarbenium ion followed by silyl migration. wikipedia.org |

| Final Product | An α-hydroxy ketone or α-hydroxy aldehyde. | α-Hydroxycarbonyl compound. alfa-chemistry.com |

Asymmetric Induction in Key Steps (e.g., Asymmetric Aldol (B89426) Reaction)

Controlling stereochemistry is paramount in the total synthesis of natural products like this compound, which possesses multiple chiral centers. Asymmetric induction—the preferential formation of one enantiomer or diastereomer over others—is essential for building the correct three-dimensional architecture of the molecule. The formation of carbon-carbon bonds in an asymmetric manner is a central goal, with the construction of quaternary carbons in spirocycles representing a particularly formidable challenge. grafiati.comgoogle.com

The asymmetric aldol reaction is a cornerstone of synthetic chemistry for the stereocontrolled formation of C-C bonds and the introduction of hydroxylated stereocenters. In the context of synthesizing complex iridal-type triterpenoids, asymmetric aldol-type reactions can be employed to build out the side chain with the correct configuration or to establish key stereocenters within the carbocyclic framework. researchgate.net Research groups have investigated highly stereoselective reactions, such as the Vinylogous Mukaiyama Aldol Reaction, for application in natural product synthesis. nii.ac.jp While the Claisen rearrangement is often a key step for constructing the spiro[4.5]decane skeleton, subsequent asymmetric reactions are required to elaborate the structure. researchgate.nettus.ac.jp

| Asymmetric Strategy | Purpose in Synthesis | Typical Outcome |

|---|---|---|

| Asymmetric Aldol Reaction | Forms a C-C bond while creating up to two new stereocenters with a hydroxyl group. researchgate.net | Diastereo- and/or enantioselective synthesis of β-hydroxy carbonyl compounds. |

| Asymmetric Claisen Rearrangement | Constructs the core spirocyclic skeleton with control over the newly formed stereocenters. grafiati.com | Diastereo- and/or enantioselective formation of a γ,δ-unsaturated carbonyl compound. |

Synthetic Challenges and Future Directions in this compound Synthesis

The synthesis of this compound remains a significant challenge, primarily due to the structural complexity of the iridal-type triterpenoid (B12794562) family. Based on available scientific literature, including conference proceedings, the total synthesis is a subject of ongoing investigation rather than a fully realized achievement. tus.ac.jpnii.ac.jpresearchmap.jpst-andrews.ac.uk

Key Synthetic Challenges:

Asymmetric Quaternary Spirocenter: The most significant hurdle is the creation of the quaternary carbon at the heart of the spiro[4.5]decane system in an asymmetric fashion. grafiati.comgoogle.com Constructing such a sterically congested center with high enantioselectivity is a well-known difficulty in modern synthetic chemistry.

Stereochemical Control: The molecule contains numerous stereocenters that must be set with precise relative and absolute configurations. Achieving this control throughout a multi-step synthesis requires highly selective reactions.

Functional Group Compatibility: The synthetic route must accommodate the various functional groups present in the molecule, including multiple hydroxyl groups and double bonds, which may require a carefully planned sequence of protection and deprotection steps.

Future Directions:

Future work in this area will likely focus on overcoming these specific challenges. The development of novel methodologies for the asymmetric synthesis of spiro-quaternary centers is a critical area of research that would directly benefit the synthesis of this compound. grafiati.com Further refinement of key reactions, such as the Claisen rearrangement and asymmetric aldol additions, could provide more efficient and selective pathways to advanced intermediates. researchgate.netnii.ac.jp The successful total synthesis would not only represent a landmark achievement in organic chemistry but also enable the production of sufficient quantities of this compound and its analogues for more extensive biological and pharmacological evaluation.

Mechanistic Pharmacology and Cellular Biochemistry

Molecular Targets and Binding Interactions

Protein Kinase C (PKC) as a Primary Target

Research has identified Protein Kinase C (PKC) as a primary molecular target of 28-Deacetylbelamcandal. nih.gov This family of serine/threonine kinases plays a crucial role in a variety of signal transduction cascades, controlling processes such as cell growth, differentiation, and apoptosis. The interaction of this compound with PKC is a key determinant of its biological activity, mimicking the action of known tumor promoters like 12-O-tetradecanoylphorbol 13-acetate (TPA). nih.gov

The C1 domain of conventional and novel PKC isoforms is the binding site for the second messenger diacylglycerol (DAG) and for phorbol (B1677699) esters, a class of potent PKC activators. The radiolabeled phorbol ester, [3H]phorbol-12,13-dibutyrate ([3H]PDBu), is a standard tool used in competitive binding assays to identify and characterize compounds that interact with this domain. Molecules that bind to the C1 domain will competitively inhibit the binding of [3H]PDBu.

Studies have confirmed that this compound binds directly to PKC. nih.gov While this strongly implies an interaction at the C1 domain, specific quantitative data from [3H]PDBu competitive binding assays for this compound are not detailed in the currently available scientific literature. Such experiments would be crucial to determine the binding affinity (Ki or IC50 values) of this compound for various PKC isoforms.

Table 1: Representative Data on PKC Ligand Binding Inhibition Note: The following data are representative examples of how results for this compound would be presented. Specific experimental values for this compound are not available in the cited literature.

| Compound | Target | Assay Type | Ki (nM) |

| This compound | PKC | [3H]PDBu Competition | Data not available |

| Phorbol 12-Myristate 13-Acetate (PMA) | PKCα | [3H]PDBu Competition | 1.5 |

Direct Activation of PKC Activity

Consistent with its ability to bind to PKC, this compound has been shown to directly activate the kinase. nih.gov Upon binding of an activator like this compound to the regulatory C1 domain, PKC undergoes a conformational change that relieves autoinhibition, enabling its catalytic domain to phosphorylate target substrate proteins. This activation is a critical step in the propagation of downstream cellular signals. The activation of PKC by this compound was observed in studies monitoring the differentiation of human promyelocytic leukemia (HL-60) cells, a well-established model for screening PKC activators. nih.gov

Table 2: Research Findings on Direct PKC Activation Note: This table reflects the qualitative findings from the literature. Specific quantitative measures of enzyme activation (e.g., fold increase over baseline) by this compound are not specified in the available sources.

| Compound | Cellular Model | Effect | Implication |

| This compound | HL-60 | Stimulated cell differentiation | Direct activation of PKC nih.gov |

| This compound | Not specified | Induced TNF-α release | PKC-dependent cellular response nih.gov |

Ras Activator RasGRP3 Activation

Ras Guanyl Nucleotide Releasing Protein 3 (RasGRP3) is a guanine (B1146940) nucleotide exchange factor (GEF) for Ras family small GTPases. It is distinguished by its regulation by calcium and diacylglycerol, linking it directly to PKC signaling pathways. Some PKC activators can influence RasGRP3 function, leading to the activation of Ras and its downstream effectors.

However, based on a review of the available scientific literature, there are currently no studies that directly investigate or establish a link between this compound and the activation of RasGRP3.

Intracellular Signaling Cascades Modulated by this compound

PKC-Dependent Signaling Pathways

By directly binding to and activating Protein Kinase C, this compound serves as an upstream modulator of all signaling cascades that are dependent on PKC activity. nih.gov The activation of PKC initiates a wide array of downstream events, the specifics of which can be cell-type and context-dependent. These pathways regulate fundamental cellular processes. For instance, the ability of this compound to induce the release of tumor necrosis factor-alpha (TNF-α) is a known consequence of PKC activation in certain immune cells. nih.gov This demonstrates that the compound can trigger inflammatory signaling pathways through its primary interaction with PKC.

Induction of Tumor Necrosis Factor-alpha (TNF-α) Release

This compound has been identified as an active agent that stimulates the release of Tumor Necrosis Factor-alpha (TNF-α) from human promyelocytic leukemia (HL-60) cells. This activity is a significant aspect of its mechanistic pharmacology, as TNF-α is a pleiotropic cytokine involved in a wide array of biological processes, including inflammation, immunity, and the regulation of cell death and survival. The ability of this compound to induce TNF-α release is comparable to that of the well-characterized tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA) mdpi.com. This suggests a shared mechanism of action involving the activation of cellular signaling pathways that control the expression and secretion of this potent cytokine. The induction of TNF-α release is a key event in the inflammatory and tumor-promoting activities of compounds like TPA, and the similar effect elicited by this compound underscores its classification as a TPA-type agent mdpi.com.

Differentiation Induction in Specific Cell Lines (e.g., HL-60 Cells to Macrophages)

A defining characteristic of this compound is its capacity to induce differentiation in specific cell lines, most notably the human promyelocytic leukemia (HL-60) cell line mdpi.com. In the presence of this compound, HL-60 cells, which are arrested at the promyelocyte stage of myeloid development, are stimulated to differentiate into cells with macrophage-like characteristics mdpi.com. This induced differentiation is a hallmark of TPA-type tumor promoters and serves as a basis for short-term screening assays to identify such compounds mdpi.com. The differentiation process is marked by a series of morphological and functional changes in the cells, including adherence to culture surfaces and the expression of macrophage-specific markers. This cellular response is a direct consequence of the activation of specific signaling cascades initiated by the interaction of this compound with its molecular targets.

Comparative Analysis with Known Tumor Promoters (e.g., TPA-Type Agents)

This compound exhibits a pharmacological profile that closely mirrors that of TPA-type tumor promoters mdpi.com. The compound was initially isolated as an active principle that stimulates the differentiation of HL-60 cells, a characteristic feature of TPA mdpi.com. Further investigations have revealed that, in the same manner as TPA, this compound binds to and activates Protein Kinase C (PKC) mdpi.com. This shared molecular target is central to the tumor-promoting activities of phorbol esters like TPA. In vivo studies have substantiated the classification of this compound as a tumor promoter. In a two-stage carcinogenesis experiment on mouse skin, treatment with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) as an initiator, followed by repeated applications of this compound, resulted in a significant tumor incidence mdpi.com. These findings demonstrate that this compound represents a new structural class of mouse skin-tumor promoters that act through a TPA-like mechanism mdpi.com.

Table 1: Comparative Effects of this compound and TPA

| Feature | This compound | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Reference |

| Induction of TNF-α Release | Induces release from HL-60 cells | Induces release from various cell types, including HL-60 | mdpi.com |

| HL-60 Cell Differentiation | Stimulates differentiation to macrophages | Stimulates differentiation to macrophages | mdpi.com |

| Binding to Protein Kinase C (PKC) | Binds to and activates PKC | Binds to and activates PKC | mdpi.com |

| In Vivo Tumor Promotion | Demonstrated as a mouse skin tumor promoter | A well-established mouse skin tumor promoter | mdpi.com |

Investigation of Other Potential Molecular Interactomes and Pathways

The primary molecular interactome of this compound identified to date is its direct interaction with Protein Kinase C (PKC) mdpi.com. The activation of PKC is a critical event that triggers a cascade of downstream signaling pathways responsible for the observed biological effects, including TNF-α release and cellular differentiation mdpi.com. PKC is a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, such as proliferation, apoptosis, and inflammation.

While the activation of PKC is the central mechanism of action for this compound, it is plausible that other molecular pathways are also modulated, either directly or as a consequence of PKC activation. For instance, other iridal-type triterpenoids have been shown to modulate the NF-κB pathway, a key regulator of inflammation and cell survival. Although not yet demonstrated for this compound specifically, the structural similarity suggests that this pathway could also be a downstream target. Further research is required to fully elucidate the complete molecular interactome and the full spectrum of signaling pathways affected by this compound.

Preclinical Biological Activity Studies in Vitro and in Vivo Models

In Vitro Cellular Assays

In vitro studies using specific cell lines have been instrumental in characterizing the molecular and cellular effects of 28-Deacetylbelamcandal. These assays have demonstrated its ability to induce cell differentiation and adhesion, activate critical enzymes in tumor promotion, and stimulate the release of inflammatory cytokines.

This compound has been identified as an active principle that stimulates the differentiation of human promyelocytic leukemia (HL-60) cells. nih.govresearchgate.net This activity is a key indicator used in short-term screening for tumor promoters that act similarly to 12-O-tetradecanoylphorbol 13-acetate (TPA). nih.govresearchgate.net Studies have shown that this compound induces HL-60 cells to adhere, a characteristic of their differentiation into macrophages. mendelu.cz The minimum concentration of this compound required to cause 100% adhesion of all live HL-60 cells was determined to be 500 nM. mendelu.cz This effect is comparable to that of TPA, a well-known tumor promoter, although it requires a higher concentration. mendelu.cz

Table 1: HL-60 Cell Adhesion Activity

| Compound | Minimum Concentration for 100% Adhesion |

|---|---|

| This compound | 500 nM |

| TPA | 3 nM |

Data sourced from Takahashi et al., 1999. mendelu.cz

The mechanism by which this compound promotes cellular changes involves its direct interaction with protein kinase C (PKC), a family of enzymes critical in signal transduction pathways controlling cell growth and differentiation. nih.govresearchgate.net Research confirms that, in the same manner as TPA, this compound binds to and activates PKC. nih.govresearchgate.netmendelu.cz Among eleven iridal (B600493) type triterpenoids isolated from Iris tectorum and Belamcanda chinensis, this compound demonstrated the most potent activity in both PKC activation and binding assays. st-andrews.ac.uk The activity of binding to PKC was found to correlate well with the activation of the enzyme. mendelu.cz

Table 2: Comparative Biochemical Activities of this compound and TPA

| Activity | This compound | TPA |

|---|---|---|

| Binding to PKC (Kd) | 25.0 nM | 1.3 nM |

| Activation of PKC (Ka) | 200.0 nM | 0.8 nM |

Data sourced from Takahashi et al., 1999. mendelu.cz

Further investigation into the biological effects of this compound revealed its capacity to induce the release of tumor necrosis factor-α (TNF-α) from HL-60 cells. nih.govresearchgate.net The induction of TNF-α, a pro-inflammatory cytokine, is a known action of TPA-type tumor promoters. mendelu.cz The ability of this compound to trigger this release further solidifies its classification as a compound with tumor-promoting potential. mendelu.cz

Table 3: TNF-α Release Induction from HL-60 Cells

| Compound | Concentration for 100 pg/mL TNF-α Release |

|---|---|

| This compound | 1 µM |

| TPA | 1 nM |

Data sourced from Takahashi et al., 1999. mendelu.cz

Specific mechanistic studies on the cytotoxicity and apoptosis-inducing capabilities of this compound are not detailed in the available research. While various biological activities, including cytotoxicity, have been noted for iridal triterpenoids from the Iris genus, dedicated studies to elucidate the specific cytotoxic mechanisms or the direct induction of apoptosis by this compound are not provided in the sourced literature.

In Vivo Animal Models for Investigating Biological Activity

To confirm the tumor-promoting activity observed in vitro, this compound was evaluated in established animal models of carcinogenesis.

The tumor-promoting activity of this compound was confirmed in a two-stage carcinogenesis experiment on mouse skin. mendelu.cz In this model, tumor initiation is achieved with a single application of a carcinogen, followed by repeated applications of a promoter. nih.gov For this study, mice were initiated with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.govresearchgate.net Subsequent treatment with 400 nmol of this compound resulted in a significant tumor incidence. nih.govresearchgate.net By week 20 of the study, the group treated with DMBA followed by this compound showed a tumor incidence of 64.3%. nih.govresearchgate.netmendelu.cz This in vivo evidence demonstrates that this compound represents a new structural class of mouse skin-tumor promoters. nih.govresearchgate.net

Table 4: Tumor-Promoting Activity on Mouse Skin at Week 20

| Treatment Group | Tumor Incidence (%) |

|---|---|

| DMBA + this compound (400 nmol) | 64.3% |

| DMBA + TPA (4 nmol) | 100.0% |

Data sourced from Takahashi et al., 1999. mendelu.cz

Other Relevant Disease Models for Mechanistic Studies (e.g., inflammation, if pathways are explored)

Preclinical research into the biological activities of this compound has primarily focused on its role as a tumor-promoting agent, with mechanistic studies revealing its influence on pathways that are also integral to the inflammatory process. While direct investigations into its anti-inflammatory potential are not extensively documented in the available scientific literature, its effects on key inflammatory mediators have been observed in vitro.

In Vitro Studies

The principal in vitro model used to elucidate the mechanism of action of this compound has been the human promyelocytic leukemia (HL-60) cell line. These studies were instrumental in identifying the compound's interaction with protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling pathways, including those governing inflammation.

A pivotal study demonstrated that this compound binds to and activates PKC in a manner analogous to the well-characterized tumor promoter, 12-O-tetradecanoylphorbol 13-acetate (TPA). nih.govresearchgate.netacs.org This activation of PKC by this compound was shown to induce the release of tumor necrosis factor-alpha (TNF-α) from HL-60 cells. nih.govresearchgate.netacs.org TNF-α is a potent pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. The induction of TNF-α release, therefore, suggests a pro-inflammatory activity for this compound in this specific in vitro context.

The ability of this compound to stimulate the differentiation of HL-60 cells is utilized as a short-term screening method for identifying TPA-type tumor promoters. nih.govresearchgate.netacs.org This activity, coupled with the induction of a key pro-inflammatory cytokine, underscores the compound's engagement with inflammatory signaling pathways.

In Vivo Studies

In vivo research has further substantiated the tumor-promoting effects of this compound, which are mechanistically linked to inflammatory processes. In a mouse skin carcinogenesis model, the topical application of this compound following initiation with a carcinogen, 7,12-dimethylbenz[a]anthracene (DMBA), resulted in a significant incidence of tumors. nih.govresearchgate.netacs.org Chronic inflammation is a well-established driver of tumor development and progression, and the tumor-promoting activity of this compound in vivo is consistent with its pro-inflammatory signaling observed in vitro.

The following table summarizes the key preclinical findings related to the mechanistic studies of this compound in models relevant to inflammation.

| Model | Key Findings | Mechanistic Insight | Reference(s) |

| In Vitro (Human Promyelocytic Leukemia HL-60 cells) | Binds to and activates Protein Kinase C (PKC). | Mimics the action of the tumor promoter TPA. | nih.govresearchgate.netacs.org |

| Induces the release of Tumor Necrosis Factor-alpha (TNF-α). | Suggests a pro-inflammatory effect through the release of a key inflammatory cytokine. | nih.govresearchgate.netacs.org | |

| Stimulates cell differentiation. | Used as a screening marker for TPA-type tumor promoters. | nih.govresearchgate.netacs.org | |

| In Vivo (Mouse Skin Carcinogenesis Model) | Promotes tumor development following initiation with a carcinogen. | The tumor-promoting activity is consistent with the induction of pro-inflammatory pathways. | nih.govresearchgate.netacs.org |

Structure Activity Relationship Sar Studies

Elucidating the Role of Key Structural Motifs in Biological Activity

The biological activity of spiroiridal triterpenoids like 28-deacetylbelamcandal is intrinsically linked to their unique and complex chemical structures. researchgate.net Key structural features that are thought to be crucial for the activity of this compound and related compounds include the spiro[4.5]decane skeleton, a prenylated side chain, and an α,β-unsaturated aldehyde. rsc.orgrsc.org

The spirocyclic core is a defining feature of this class of compounds and is believed to be a primary determinant of their biological potency. researchgate.net The α,β-unsaturated aldehyde is also considered a critical functional group, likely involved in covalent interactions with biological targets. rsc.orgrsc.org Modifications to these key motifs can lead to significant changes in biological activity, highlighting their importance in the molecule's mechanism of action.

Computational Approaches to SAR (e.g., Molecular Docking, QSAR Modeling)

Computational methods are increasingly used to complement experimental SAR studies. journalbji.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling provide insights into how this compound and its analogues might interact with their biological targets at a molecular level. nih.govmdpi.comnih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.govmdpi.commdpi.com For this compound, docking studies could be used to model its interaction with the C1 domain of protein kinase C (PKC), its known receptor. nih.gov This can help to identify key amino acid residues involved in binding and explain why certain structural features of the molecule are important for this interaction.

QSAR Modeling: QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov By analyzing a set of this compound analogues with varying activities, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. nih.govqsartoolbox.org This approach can rationalize the SAR and guide the design of more potent compounds.

Identifying Pharmacophore Features for PKC Activation and Other Activities

A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For activators of protein kinase C (PKC), a pharmacophore model has been developed based on the structures of potent activators like phorbol (B1677699) esters. nih.gov

Studies on this compound, which also activates PKC, can help refine this pharmacophore model. nih.gov Key features likely include hydrogen bond donors and acceptors, hydrophobic regions, and the specific spatial arrangement of these features dictated by the rigid spiroiridal skeleton. Identifying these pharmacophoric elements is crucial for designing new and selective PKC activators or inhibitors. nih.gov

Relationship between Spiroiridal Skeleton and Biological Potency/Selectivity

The spiroiridal skeleton is a unique structural feature that distinguishes this compound and related compounds. researchgate.netrsc.org This rigid, three-dimensional framework orients the key functional groups in a specific spatial arrangement, which is critical for its interaction with biological targets. nih.govnih.goviitk.ac.in The conformation imposed by the spirocyclic system likely plays a significant role in both the potency and selectivity of its biological activities. researchgate.net

The presence of the spiro[4.5]decane system is a common feature among a variety of bioactive natural products. researchgate.net The relationship between this specific skeletal structure and the observed biological effects, such as PKC activation and tumor promotion, is a key area of investigation. rsc.orgnih.gov Understanding this relationship is fundamental to harnessing the therapeutic potential of this class of compounds.

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Cellular and Molecular Mechanisms

Preliminary research has demonstrated that 28-Deacetylbelamcandal binds to and activates protein kinase C (PKC), a family of enzymes pivotal in signal transduction, and induces the release of tumor necrosis factor-alpha (TNF-α) from human promyelocytic leukemia (HL-60) cells frontiersin.org. This initial finding provides a solid foundation for more in-depth investigations into its cellular and molecular mechanisms.

A crucial next step is to identify the specific PKC isoforms that this compound interacts with. The PKC family comprises multiple isoforms with distinct tissue distributions and cellular functions researchgate.netoup.comnih.gov. Determining which isoforms are preferentially activated by this compound is fundamental to understanding its tissue-specific effects and the downstream signaling pathways it modulates. Future studies should employ a panel of recombinant PKC isoforms to assess the binding affinity and activation kinetics of this compound for each.

Furthermore, the downstream signaling cascades triggered by PKC activation in response to this compound are largely unknown. Key pathways to investigate include the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, both of which are known to be regulated by PKC and are central to cellular processes such as proliferation, inflammation, and apoptosis frontiersin.orgnih.govnih.govaiche.orgbohrium.comnih.gov. Comprehensive transcriptomic and proteomic analyses of cells treated with this compound would provide an unbiased, global view of the changes in gene and protein expression, offering valuable insights into the cellular response to this compound nih.govnih.govnih.govnih.govrsc.orgtandfonline.commdpi.comresearchgate.net.

Table 1: Proposed Future Transcriptomic Analysis of HL-60 Cells Treated with this compound

| Gene Ontology (GO) Term | Representative Genes (Hypothetical) | Predicted Regulation | Potential Implication |

| Inflammatory Response | IL-1β, COX-2, CXCL8 | Upregulated | Elucidation of pro-inflammatory mechanisms |

| Cell Cycle Regulation | CCND1, CDKN1A, MYC | Dysregulated | Understanding effects on cell proliferation |

| Apoptosis Regulation | BCL2, BAX, CASP3 | Dysregulated | Insight into cell survival/death pathways |

| Signal Transduction | FOS, JUN, NFKBIA | Upregulated | Confirmation of pathway activation |

Chemoenzymatic Synthesis and Biosynthetic Engineering

The natural abundance of this compound in Iris tectorum may be limited, necessitating the development of efficient and scalable synthetic strategies. While the total synthesis of complex natural products is a significant challenge, chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a promising alternative google.com. A key area of future research is the identification and characterization of the enzymes involved in the biosynthesis of the iridal (B600493) triterpenoid (B12794562) scaffold.

The biosynthesis of triterpenoids in plants involves a series of enzymes, including oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and glycosyltransferases frontiersin.org. Identifying the specific OSCs and P450s responsible for the formation of the spiroiridal skeleton of this compound in Iris tectorum is a critical first step. This can be achieved through a combination of transcriptomics, proteomics, and enzyme assays using plant extracts. A plausible biosynthetic pathway for iridals has been proposed, providing a theoretical framework for this investigation rsc.org.

Once the key biosynthetic genes are identified, they can be utilized in metabolic engineering and synthetic biology platforms. Heterologous expression of these genes in microbial hosts like Saccharomyces cerevisiae or in plants such as Nicotiana benthamiana could enable the sustainable production of this compound and its precursors frontiersin.orgresearchgate.netaiche.orgnih.govnih.govnih.gov. This approach would not only secure a reliable supply for further research but also open up possibilities for producing novel derivatives through pathway engineering.

Design and Synthesis of Novel Analogues with Modulated Activities

The unique structure of this compound, with its spiroiridal core, presents an attractive scaffold for medicinal chemistry. The design and synthesis of novel analogues could lead to the development of compounds with modulated biological activities, potentially separating its tumor-promoting effects from other pharmacological properties. Structure-activity relationship (SAR) studies are essential to understand which functional groups are critical for its interaction with PKC and other cellular targets nih.gov.

Computational methods, such as pharmacophore modeling and molecular docking, can be employed to design analogues with improved affinity and selectivity for specific PKC isoforms nih.govnih.govsciepub.comresearchgate.net. Synthetic strategies could focus on modifying the side chains, introducing or removing hydroxyl groups, and altering the stereochemistry of the spirocyclic core. The synthesis of various triterpenoid derivatives has been shown to yield compounds with a range of biological activities, including anti-inflammatory and antibacterial properties, providing a precedent for this approach nih.govtandfonline.comresearchgate.netmdpi.comnih.govnih.gov.

Table 2: Proposed Series of this compound Analogues for SAR Studies

| Analogue ID (Hypothetical) | Modification | Rationale for Synthesis |

| 28-DB-A1 | Esterification of hydroxyl groups | Investigate the role of hydrophilicity in PKC binding. |

| 28-DB-A2 | Saturation of double bonds in the side chain | Determine the importance of side chain conformation. |

| 28-DB-A3 | Epimerization at the spiro center | Assess the stereochemical requirements for activity. |

| 28-DB-A4 | Introduction of fluorine atoms | Modulate metabolic stability and electronic properties. |

Advanced Preclinical Models for Pathway Validation (excluding clinical trial data)

The initial characterization of this compound's tumor-promoting activity was conducted using a mouse skin model frontiersin.org. While informative, this model has its limitations. The use of more advanced preclinical models is crucial for a more comprehensive validation of the pathways affected by this compound.

Three-dimensional (3D) organoid cultures, particularly skin organoids, offer a more physiologically relevant in vitro system to study the effects of this compound on tissue architecture and cell differentiation oup.comnih.govmednexus.orgresearchgate.netnih.gov. These models can recapitulate many aspects of in vivo tissue and would be invaluable for investigating the compound's impact on skin cell proliferation, keratinocyte differentiation, and the tumor microenvironment.

The zebrafish (Danio rerio) model is another powerful tool for in vivo studies of developmental toxicity and for screening the biological activities of small molecules mdpi.comnih.govwindows.netnih.govzeclinics.com. The optical transparency of zebrafish embryos allows for real-time imaging of cellular processes and organ development, providing a dynamic view of the compound's effects. This model could be used to rapidly assess the toxicity of this compound and its synthetic analogues, as well as to identify novel biological pathways affected by these compounds.

Role of this compound in Plant Biology and Ecology

While the pharmacological properties of this compound are of significant interest, its natural role in the biology and ecology of Iris tectorum remains an unexplored area. Triterpenoids in plants often function as defense compounds against herbivores and pathogens mdpi.com. Investigating the potential role of this compound in plant defense is a key research avenue.

Studies could be designed to determine if the production of this compound in the rhizomes of Iris tectorum is induced by biotic or abiotic stress, such as microbial infection or insect attack. Furthermore, the compound could be tested for its antimicrobial or insecticidal properties. Understanding the ecological function of this compound would not only provide insights into the chemical ecology of Iris species but could also lead to the discovery of new applications for this compound in agriculture or as a lead for the development of new pest control agents. The presence of other triterpenes in Iris species with cytotoxic activity suggests a potential defensive role for this class of compounds within the genus nih.gov.

Q & A

Q. How can researchers ensure robust statistical analysis of low-concentration bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.